4-Chloro-2-(2-fluorophenyl)pyrimidine
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Overview
Description
4-Chloro-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely studied due to their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-fluorophenyl)pyrimidine typically involves the nucleophilic substitution reaction of 2-chloro-4-methylpyrimidine with a fluorinated aromatic compound.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and materials science research.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the structure enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes or block receptor sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-fluorophenyl)pyrimidine
- 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
- 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine
Uniqueness
4-Chloro-2-(2-fluorophenyl)pyrimidine is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-9-5-6-13-10(14-9)7-3-1-2-4-8(7)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOAKWXQSAJPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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